molecular formula C22H22O2 B3048329 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate CAS No. 164114-70-9

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate

Cat. No.: B3048329
CAS No.: 164114-70-9
M. Wt: 318.4 g/mol
InChI Key: WZGOKFORZWKKEO-UHFFFAOYSA-N
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Description

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is a synthetic ester derivative featuring a prop-2-enoate (acrylate) group linked to a phenyl ring substituted with an ethynyl (acetylene) bridge. The ethynyl group connects to a second phenyl ring bearing a pentyl chain at the para position.

Properties

IUPAC Name

[4-[2-(4-pentylphenyl)ethynyl]phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)24-22(23)4-2/h4,8-11,14-17H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGOKFORZWKKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608996
Record name 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164114-70-9
Record name 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate typically involves a multi-step process:

    Formation of 4-Pentylphenylacetylene: This can be achieved through a Sonogashira coupling reaction between 4-iodopentylbenzene and trimethylsilylacetylene, followed by deprotection.

    Coupling with 4-Bromophenyl Prop-2-enoate: The 4-pentylphenylacetylene is then coupled with 4-bromophenyl prop-2-enoate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form diketones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The ethynyl linkage and ester group allow it to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

(a) Methyl (2E)-3-(4-Nitrophenyl)prop-2-enoate
  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.19 g/mol
  • Key Features: Nitro group at the para position introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Used as a UV-absorbing monomer in polymers .
(b) Ethyl 3-(4-Methoxy-2-Methylphenyl)prop-2-enoate
  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.27 g/mol
  • Key Features : Methoxy and methyl groups provide steric bulk and moderate electron-donating effects. Such derivatives are common in fragrance and pharmaceutical intermediates .
(c) Pentyl Cinnamate
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • Key Features : Lacks the ethynyl bridge but shares a pentyl ester group. Widely used in flavoring agents due to its fruity aroma .
(d) (2E)-3-(4-Pentylphenyl)prop-2-enoic Acid
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • Key Features : Acid form of the target compound’s ester. Carboxylic acid functionality enables salt formation or coordination chemistry, useful in supramolecular assemblies .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate C₂₂H₂₂O₂ 318.41* Ethynyl, pentyl, acrylate Materials science, polymers
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 Nitro, acrylate UV-active polymers
Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate C₁₃H₁₆O₃ 220.27 Methoxy, methyl, acrylate Fragrances, drug synthesis
Pentyl cinnamate C₁₄H₁₈O₂ 218.29 Pentyl ester, cinnamate Flavoring agents
(2E)-3-(4-Pentylphenyl)prop-2-enoic Acid C₁₄H₁₈O₂ 218.29 Pentyl, carboxylic acid Supramolecular chemistry

*Calculated based on structural analogy.

Key Differences and Implications

Electron Effects: The nitro group in methyl (2E)-3-(4-nitrophenyl)prop-2-enoate increases electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the ethynyl group in the target compound offers rigidity but minimal electronic perturbation . Methoxy groups (e.g., in ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate) enhance solubility in polar solvents, whereas the pentyl chain in the target compound promotes hydrophobicity .

Thermal and Mechanical Properties :

  • Ethynyl-linked aromatic systems (target compound) exhibit higher thermal stability compared to cinnamate esters (e.g., pentyl cinnamate) due to restricted rotation and conjugated π-systems .

Synthetic Utility: The carboxylic acid analog (2E)-3-(4-pentylphenyl)prop-2-enoic acid is more reactive in condensation reactions, while the ester form (target compound) is preferable for polymerization or crosslinking .

Biological Activity

4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate, also known by its CAS number 164114-70-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which features a prop-2-enoate group attached to a phenyl ring that is further substituted with a pentylphenyl ethynyl group. This structural configuration is believed to influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme activity is dysregulated.
  • Receptor Modulation : It may act on cellular receptors, influencing signal transduction pathways that are crucial in various physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.

Case Studies

  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : A study investigated the compound's effects on cancer cell lines, revealing that it can induce apoptosis (programmed cell death) in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, which are critical in the apoptosis process.
  • Neuroprotective Effects : Another area of research has focused on the neuroprotective properties of the compound against neuronal damage induced by oxidative stress. The findings indicate that it may reduce neuronal cell death and improve cell viability under stress conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
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4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate

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